2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide
Description
This compound is a bis-indole acetamide derivative featuring two distinct indole moieties:
- First indole unit: Substituted with a 3-acetyl group, which enhances electron-withdrawing properties and may influence binding interactions.
- Second indole unit: Contains a 6-fluoro substituent, a common pharmacophore in medicinal chemistry due to its metabolic stability and lipophilicity.
- Linker: An ethylacetamide chain bridges the two indole rings, providing conformational flexibility for target engagement.
Properties
Molecular Formula |
C22H20FN3O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H20FN3O2/c1-15(27)19-13-26(20-5-3-2-4-18(19)20)14-22(28)24-9-11-25-10-8-16-6-7-17(23)12-21(16)25/h2-8,10,12-13H,9,11,14H2,1H3,(H,24,28) |
InChI Key |
QMSYPDQJLYZLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and acetylating agents. The reaction conditions may vary, but common steps include:
Amidation: The formation of the amide bond between the acetylated indole and the fluoroindole derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related indole acetamides:
Key Structural and Functional Insights:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., acetyl, trifluoroacetyl) : Enhance stability and binding affinity to hydrophobic pockets in targets .
- Halogenation (fluoro, chloro) : Improves metabolic resistance and membrane permeability. The 6-fluoro group in the target compound may offer superior bioavailability compared to chloro analogues .
- Methoxy/Methyl Groups : Increase antioxidant activity by donating electrons in radical scavenging assays .
Biological Activity Trends: Bis-indole derivatives (e.g., target compound) likely exhibit enhanced multitarget engagement compared to single-indole analogues, though this requires experimental validation. Antioxidant efficacy correlates with substituent polarity; hydroxyimino and methoxy groups outperform halogenated derivatives in DPPH assays .
Synthesis Complexity: The target compound’s bis-indole structure requires multi-step synthesis, including Friedel-Crafts acetylation and nucleophilic substitution, as seen in related trifluoroacetyl-indole acetamides . Mono-indole derivatives (e.g., N-[2-(6-fluoro-1H-indol-3-yl)ethyl]acetamide) are synthesized via simpler routes, such as condensation of indole aldehydes with amines .
Biological Activity
2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a synthetic compound belonging to the indole derivative class, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The compound's molecular formula is with a molecular weight of 349.4 g/mol. Its structure features an indole nucleus, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | N-[2-(6-fluoroindol-1-yl)ethyl]-2-(1-methylindol-3-yl)acetamide |
| InChI Key | PMXCHUZWZBGLDP-UHFFFAOYSA-N |
The biological activity of indole derivatives often involves interactions with various biological targets, including:
- Enzymatic Inhibition : Indoles can inhibit enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways related to inflammation, cancer, and neuroprotection.
Research indicates that the presence of fluorine and acetyl groups may enhance binding affinity and specificity to certain molecular targets, potentially leading to improved therapeutic effects compared to non-fluorinated analogs.
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have demonstrated:
- Inhibition of Tumor Growth : Studies have shown that indole-based compounds can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Mechanistic Insights : The mechanism often involves modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
Indoles exhibit antimicrobial properties against a range of pathogens. The specific compound under discussion has shown potential against:
- Bacterial Strains : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Infections : Some studies indicate activity against fungal strains, suggesting a broad spectrum of antimicrobial action.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound revealed significant cytotoxic effects on human breast cancer cells (MCF-7). The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage.
Study 2: Antimicrobial Activity
In another investigation, the compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Comparative Analysis
When compared with other indole derivatives such as 2-(3-acetylindol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide, the fluorinated compound exhibits enhanced potency in both anticancer and antimicrobial activities due to its unique structural modifications.
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-(3-acetylindol-1-yl)-N-(4-bromo-2-fluorophenyl)acetamide | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
